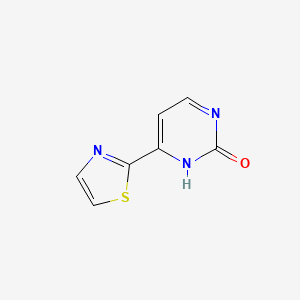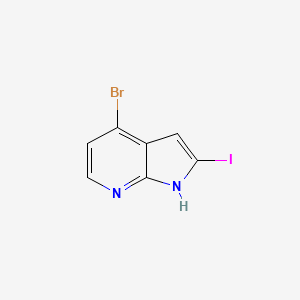
Ethyl-d5-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-d5-methylamine is an isotopically labeled compound, where the hydrogen atoms in the ethyl group are replaced with deuterium (heavy hydrogen). This compound is primarily used in research settings to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-d5-methylamine can be synthesized through the alkylation of deuterated ethylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl-d5-methylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Ethyl-d5-methylamine is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction pathways.
Mechanism of Action
The mechanism of action of ethyl-d5-methylamine involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to study these interactions without altering the chemical properties significantly. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound acts as a nucleophile or an electron donor/acceptor.
Comparison with Similar Compounds
Methylamine: A primary amine with similar chemical properties but without isotopic labeling.
Ethylamine: Another primary amine, differing only in the presence of deuterium in ethyl-d5-methylamine.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B572139.png)






![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)



